molecular formula C17H14N6O B5598928 3-(2-furyl)-2-methylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone

3-(2-furyl)-2-methylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone

Cat. No. B5598928
M. Wt: 318.33 g/mol
InChI Key: XOVZIVYMMOFBGS-SLCIPMMZSA-N
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Description

Synthesis Analysis

The synthesis of related 1,2,4-triazino[5,6-b]indoles involves reactions of hydrazino derivatives with various aldehydes to yield substituted arylidene hydrazones. For instance, 5-ethyl-3-hydrazino-5H-1,2,4-triazino[5,6-b]indole reacts with aromatic aldehydes in anhydrous ethanol, leading to the formation of arylidene hydrazones. Subsequent treatments with specific reagents can lead to cyclization and the formation of novel tetracyclic ring systems, showcasing the versatility and complexity of synthesizing these compounds (Younes et al., 1987), (Joshi et al., 1989).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated through various model studies, indicating the presence of linear structures over angular isomers. Such findings are crucial for understanding the reactivity and possible applications of these compounds. The structural determination is supported by spectral data and elemental analyses, providing a clear view of the compound's framework (Mousaad et al., 1992).

Chemical Reactions and Properties

The chemical behavior of 1,2,4-triazino[5,6-b]indoles involves interactions with various reagents to yield a wide range of derivatives. These reactions include cyclodehydrogenation, acetylation, and heterocyclization, highlighting the compound's reactive nature and potential for generating structurally diverse molecules. The formation of novel tetracyclic ring systems from these reactions underscores the compound's significance in synthetic chemistry (Joshi et al., 1989).

Scientific Research Applications

Antischistosomal Activity

  • The related compound 5-nitro-2-furaldehyde, which is structurally similar to 3-(2-furyl)-2-methylacrylaldehyde, has been studied for its antiparasitic activities, particularly against Schistosoma japonicum. This indicates potential antischistosomal properties for similar compounds (Zheng et al., 1963).

Antimicrobial Potential

  • Furyl-based compounds, including those structurally related to 3-(2-furyl)-2-methylacrylaldehyde, have demonstrated significant antimicrobial potential. This suggests the possibility of using similar compounds in microbial evaluation and treatment (Vignesh & Ingarsal, 2021).

Photochemical Applications

  • Methyl 3-(2-furyl)acrylate and related compounds have been studied for their efficiency in photochemical dimerization processes. This indicates potential applications in photochemical synthesis and reactions (D’Auria et al., 1990).

Liquid Crystal Research

  • The study of alkaline condensation reactions of compounds similar to 3-(2-furyl)-2-methylacrylaldehyde has contributed to the understanding of liquid crystalline phases. This research could be relevant to the development of liquid crystal technologies (Holst et al., 2004).

Heterocyclic Chemistry

  • The synthesis of hydrazones related to 3-(2-furyl)-2-methylacrylaldehyde has been explored, highlighting the potential of these compounds in the field of heterocyclic chemistry and the development of new synthetic routes (Mousaad et al., 1992).

Photoacid Generation

  • Research on compounds like 3-(2-furyl)-2-methylacrylaldehyde has been conducted to understand their role as photoacid generators in photoresist formulations, indicating potential applications in photolithography and material science (Pohlers et al., 1997).

properties

IUPAC Name

N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O/c1-11(9-12-5-4-8-24-12)10-18-22-17-20-16-15(21-23-17)13-6-2-3-7-14(13)19-16/h2-10H,1H3,(H2,19,20,22,23)/b11-9+,18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVZIVYMMOFBGS-SLCIPMMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CO1)C=NNC2=NC3=C(C4=CC=CC=C4N3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CO1)/C=N/NC2=NC3=C(C4=CC=CC=C4N3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-furyl)-2-methylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone

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